molecular formula C4H6N4O3 B2421856 2-(2-Azidoacetamido)acetic acid CAS No. 855750-87-7

2-(2-Azidoacetamido)acetic acid

Cat. No.: B2421856
CAS No.: 855750-87-7
M. Wt: 158.117
InChI Key: FIPPSTNVFPJXRD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N3-Gly-Gly-OH, also known as 2-(2-Azidoacetamido)acetic acid, is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between small functional groups, and it has been widely used in various research fields due to its high yield, high specificity, and simplicity .

Mode of Action

The compound’s mode of action is primarily based on its ability to form covalent bonds with various molecules, including nucleic acids, lipids, and proteins . This allows it to interact with a wide range of targets and induce various changes at the molecular level.

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it may influence a variety of biochemical processes by facilitating the formation of covalent bonds between different molecules .

Pharmacokinetics

It is known that glycosylation, a process that n3-gly-gly-oh could potentially be involved in, can modulate the pharmacokinetics and pharmacodynamics of therapeutic glycoproteins . This suggests that N3-Gly-Gly-OH could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules .

Result of Action

The molecular and cellular effects of N3-Gly-Gly-OH’s action would largely depend on the specific molecules it interacts with. As a click chemistry reagent, it could potentially influence a wide range of cellular processes by facilitating the formation of covalent bonds between different molecules .

Action Environment

The action, efficacy, and stability of N3-Gly-Gly-OH can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Therefore, the action of N3-Gly-Gly-OH could potentially be modulated by the specific conditions in its environment.

Preparation Methods

The synthesis of 2-(2-Azidoacetamido)acetic acid involves several steps. One common method includes the reaction of glycine with azidoacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the azidoacetamido group. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(2-Azidoacetamido)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(2-Azidoacetamido)acetic acid can be compared with other azido compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields, particularly in click chemistry and metabolic labeling.

Properties

IUPAC Name

2-[(2-azidoacetyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPSTNVFPJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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